2-(Methylsulfonyl)benzoic acid

Overview

Description

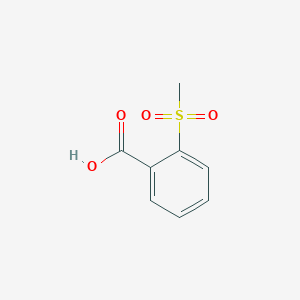

2-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a benzene ring substituted with a methylsulfonyl group and a carboxylic acid group. This compound is known for its white to light yellow or light green powder form and has a melting point of 136-141°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzoic acid typically involves the oxidation of 2-nitro-4-methylsulfonyl toluene. One method employs hydrogen peroxide in the presence of copper oxide on aluminum oxide (CuO/Al2O3) as a catalyst in a strong acid system . Another method involves using sulfuric acid as a reaction medium with a transition metal oxide catalyst and introducing oxygen during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sulfuric acid, and transition metal catalysts.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Halogenated benzoic acids.

Scientific Research Applications

Medicinal Chemistry

a. Anti-inflammatory Properties

Research indicates that 2-(Methylsulfonyl)benzoic acid exhibits significant anti-inflammatory effects. It has been studied as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. In a study focusing on its mechanism of action, the compound was shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

b. Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of drugs targeting cardiovascular diseases. The synthesis pathway often involves the reaction of this compound with other reagents to form more complex structures required for active pharmaceutical ingredients (APIs) .

Environmental Science

a. Biodegradability Studies

this compound has been evaluated for its biodegradability in environmental applications. Studies have shown that it can be effectively broken down by microbial activity in soil and water, making it a candidate for use in environmentally friendly formulations .

b. Role in Soil Health

The compound has been investigated for its role in enhancing soil health by promoting beneficial microbial populations. Its application in agricultural settings has demonstrated improvements in soil structure and nutrient availability, contributing to sustainable farming practices .

Industrial Applications

a. Chemical Synthesis

In industrial chemistry, this compound is employed as a reagent in various chemical syntheses. Its unique sulfonyl group allows it to participate in reactions that modify other organic compounds, enhancing their properties or creating new functionalities .

b. Use in Formulations

The compound is also found in formulations for personal care products and cosmetics due to its stability and effectiveness as a fragrance ingredient. It is included at concentrations that ensure safety and efficacy while providing desirable sensory attributes .

Case Study 1: Anti-inflammatory Research

A detailed investigation into the anti-inflammatory properties of this compound was conducted using rodent models of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to controls, suggesting its potential as a therapeutic agent .

Case Study 2: Environmental Impact Assessment

A field study assessed the biodegradability of this compound in agricultural runoff. The results showed a degradation rate exceeding 80% within two weeks, highlighting its environmental safety profile when used in agricultural practices .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(Methylsulfonyl)benzoic acid can be compared with similar compounds such as:

2-Amino-4-(methylsulfonyl)benzoic acid: This compound is a metabolite of mesotrione and is used as a reference material in environmental studies.

4-Hydroxy-3-nitrobenzoic acid: Known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Uniqueness: this compound is unique due to its dual functional groups (methylsulfonyl and carboxylic acid), which provide versatility in chemical reactions and applications in various fields.

Biological Activity

2-(Methylsulfonyl)benzoic acid, with the chemical formula CHOS and CAS number 33963-55-2, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methylsulfonyl group, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications.

- Molecular Weight : 200.21 g/mol

- Molecular Formula : CHOS

- Purity : Typically >95% in commercial preparations

Antibacterial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. Studies indicate that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it shows effectiveness against certain fungal pathogens, making it a candidate for further investigation in antimicrobial therapies.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methylsulfonyl group may enhance the compound's ability to interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms .

Therapeutic Potential

Beyond its antimicrobial properties, this compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may interact with various biological targets, influencing metabolic pathways and exhibiting synergistic effects when combined with other pharmacological agents.

Case Studies

- Occupational Exposure Study : A case study involving workers exposed to related compounds indicated potential respiratory sensitization linked to methylsulfonyl derivatives. Although this specific study focused on 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), it highlights the need for careful evaluation of similar compounds like this compound in occupational settings .

- Antimicrobial Efficacy Trials : In laboratory settings, trials have shown that formulations containing this compound can significantly reduce microbial load in infected tissues. These findings support its potential use as an adjunctive treatment in infections resistant to conventional antibiotics.

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying the activities of this compound. Key areas for future investigation include:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.

- Clinical trials to evaluate efficacy and safety in various therapeutic contexts.

- Exploration of structural analogs to enhance biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for the compound commonly referred to as 2-(methylsulfonyl)benzoic acid?

The preferred IUPAC name is 2-methanesulfonylbenzoic acid , as per provisional recommendations. The term "methylsulfonyl" is replaced with "methanesulfonyl" to adhere to systematic nomenclature rules, avoiding the parenthetical style .

Q. What synthetic routes are recommended for preparing 2-methanesulfonylbenzoic acid?

A validated method involves sulfonation reactions starting from substituted benzoic acid derivatives. For example:

- Step 1 : React 2-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., sodium bicarbonate) to introduce the sulfonyl group.

- Step 2 : Optimize pH (7–9) during hydrolysis to ensure selective formation of the sulfonyl moiety while preserving the carboxylic acid group . Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers ensure accurate characterization of 2-methanesulfonylbenzoic acid?

Use a combination of analytical techniques:

- X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions) and dimeric motifs .

- NMR spectroscopy to verify substituent positions and assess electronic environments.

- HPLC or TLC for purity assessment, particularly when synthesizing derivatives .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of 2-methanesulfonylbenzoic acid?

The planar conformation of the molecule is stabilized by an intramolecular N–H⋯O hydrogen bond, while intermolecular O–H⋯O interactions form dimeric structures. These interactions enhance thermal stability and may affect solubility, necessitating solvent optimization in reaction design .

Q. What strategies can resolve contradictions in spectroscopic data for sulfonyl-substituted benzoic acid derivatives?

- Cross-validate using X-ray crystallography to unambiguously confirm bond lengths and angles.

- Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations).

- Replicate synthesis under controlled conditions to isolate intermediates and identify side products .

Q. What advanced applications does 2-methanesulfonylbenzoic acid have in medicinal chemistry?

- Enzyme Inhibition : The sulfonyl group can act as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or proteases.

- Metal-Organic Frameworks (MOFs) : Its ability to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) makes it a candidate for designing MOFs with catalytic or sensing properties .

- Prodrug Development : Functionalization of the carboxylic acid group (e.g., esterification) can enhance bioavailability .

Q. How can researchers optimize the synthesis of halogenated derivatives (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid)?

- Use chloroacetic acid as a nucleophile in substitution reactions under basic conditions.

- Monitor reaction progress via pH control (7–9) to prevent over-acidification, which may degrade the sulfonyl group.

- Purify intermediates via solid-phase extraction or recrystallization to minimize byproducts .

Q. Methodological Considerations

Q. What purification techniques are most effective for isolating 2-methanesulfonylbenzoic acid?

- Recrystallization : Use polar solvents like ethanol or water-ethanol mixtures.

- Solid-Phase Extraction (SPE) : Employ C18 cartridges for high-purity isolation, especially for trace impurities.

- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) achieves baseline separation .

Q. How should researchers address discrepancies in melting point data across literature sources?

- Verify purity via elemental analysis or mass spectrometry .

- Account for polymorphic forms by performing differential scanning calorimetry (DSC) to identify phase transitions .

Properties

IUPAC Name |

2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSXEZOLBIJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300953 | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-55-2 | |

| Record name | 33963-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.